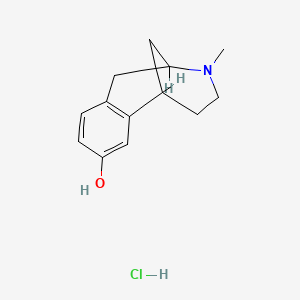
Pyridine, 4,4'-thiobis[2,3,5,6-tetrafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 4,4’-thiobis[2,3,5,6-tetrafluoro- is a fluorinated heterocyclic compound that features a pyridine ring substituted with fluorine atoms and a sulfur bridge connecting two pyridine units
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4,4’-thiobis[2,3,5,6-tetrafluoro- typically involves the nucleophilic substitution of pentafluoropyridine with appropriate nucleophiles. For example, the reaction of pentafluoropyridine with malononitrile under basic conditions (using potassium carbonate in dimethylformamide at reflux) yields 4-substituted 2,3,5,6-tetrafluoropyridine derivatives . The sulfur bridge can be introduced through further reactions involving thiol compounds.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 4,4’-thiobis[2,3,5,6-tetrafluoro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as malononitrile, piperazine, and tetrazole-5-thiol.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in dimethylformamide at reflux.
Oxidation and Reduction: Specific reagents and conditions would depend on the desired transformation and the functional groups present.
Major Products:
Nucleophilic Substitution: 4-substituted 2,3,5,6-tetrafluoropyridine derivatives.
Aplicaciones Científicas De Investigación
Pyridine, 4,4’-thiobis[2,3,5,6-tetrafluoro- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated heterocycles and as a reagent in various organic transformations.
Medicine: Investigated for its potential therapeutic properties, although specific examples are limited.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of Pyridine, 4,4’-thiobis[2,3,5,6-tetrafluoro- is not well-documented. its effects are likely mediated through interactions with biological targets, such as enzymes or receptors, due to its fluorinated pyridine structure. The sulfur bridge may also play a role in modulating its activity and interactions.
Comparación Con Compuestos Similares
Pentafluoropyridine: A precursor in the synthesis of Pyridine, 4,4’-thiobis[2,3,5,6-tetrafluoro-.
2,3,5,6-Tetrafluoropyridine: A related compound with similar fluorination but without the sulfur bridge.
Uniqueness: Pyridine, 4,4’-thiobis[2,3,5,6-tetrafluoro- is unique due to the presence of the sulfur bridge connecting two fluorinated pyridine units
Propiedades
Número CAS |
19847-40-6 |
|---|---|
Fórmula molecular |
C10F8N2S |
Peso molecular |
332.17 g/mol |
Nombre IUPAC |
2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluoropyridin-4-yl)sulfanylpyridine |
InChI |
InChI=1S/C10F8N2S/c11-1-5(2(12)8(16)19-7(1)15)21-6-3(13)9(17)20-10(18)4(6)14 |
Clave InChI |
LGOLEKBGIYYHID-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(N=C1F)F)F)SC2=C(C(=NC(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B14718434.png)
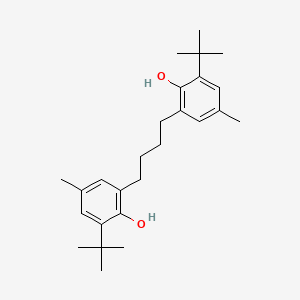
![2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide](/img/structure/B14718448.png)
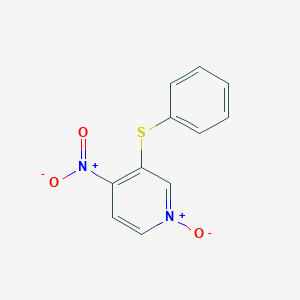
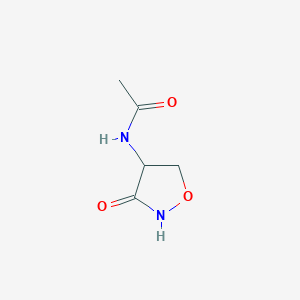
![2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione](/img/structure/B14718460.png)
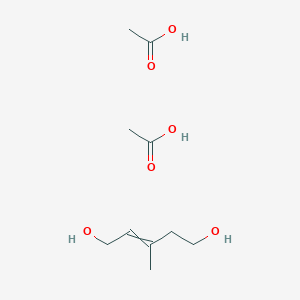
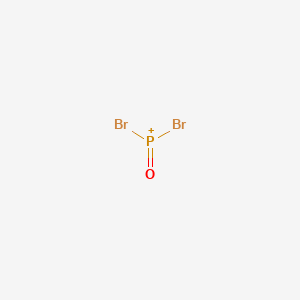
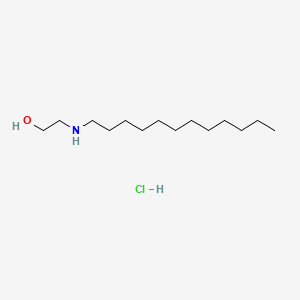
![Chloro[3-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14718481.png)
